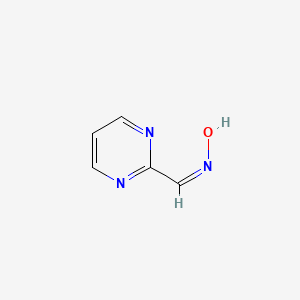
(E)-Pyrimidine-2-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Pyrimidine-2-carbaldehyde oxime is an organic compound belonging to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The (E)-configuration indicates the specific geometric isomer where the substituents are on opposite sides of the double bond.
Méthodes De Préparation
(E)-Pyrimidine-2-carbaldehyde oxime can be synthesized through the reaction of pyrimidine-2-carbaldehyde with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, often carried out at room temperature, and the product is usually obtained in good yield.
Industrial production methods for oximes, including this compound, often involve the treatment of aldehydes or ketones with hydroxylamine . This classical method is widely used due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
(E)-Pyrimidine-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Oximes can be reduced to amines using reducing agents such as hydrosilanes.
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrosilanes for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(E)-Pyrimidine-2-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Oximes are used in the production of pharmaceuticals and agrochemicals due to their versatile reactivity.
Mécanisme D'action
The mechanism of action of (E)-Pyrimidine-2-carbaldehyde oxime involves its ability to form stable complexes with various biological targets. For example, oximes can reactivate acetylcholinesterase by binding to the enzyme and reversing the inhibition caused by organophosphates . This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar compounds to (E)-Pyrimidine-2-carbaldehyde oxime include other oximes such as:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another acetylcholinesterase reactivator with similar applications.
Methoxime: Known for its antibacterial properties.
What sets this compound apart is its specific structure and reactivity, which make it a valuable intermediate in the synthesis of various heterocyclic compounds and its potential therapeutic applications .
Propriétés
Formule moléculaire |
C5H5N3O |
|---|---|
Poids moléculaire |
123.11 g/mol |
Nom IUPAC |
(NZ)-N-(pyrimidin-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4- |
Clé InChI |
IYKGJZGTTXURLS-YWEYNIOJSA-N |
SMILES isomérique |
C1=CN=C(N=C1)/C=N\O |
SMILES canonique |
C1=CN=C(N=C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




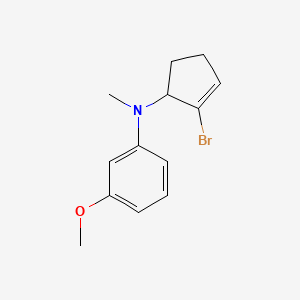
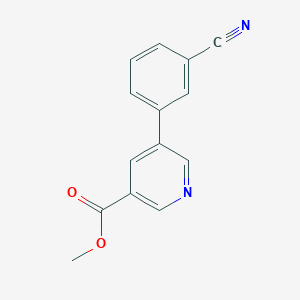

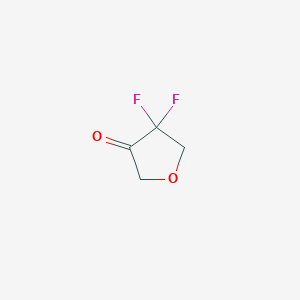
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)



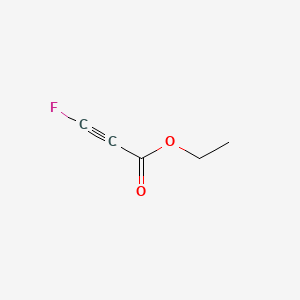


![6H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B11924700.png)
